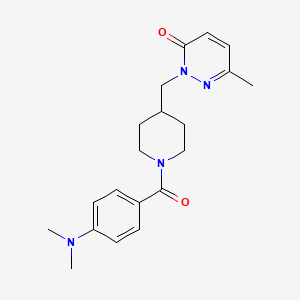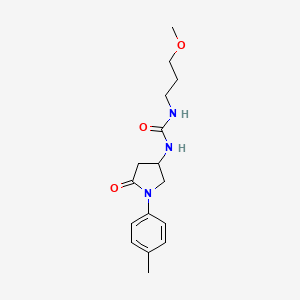![molecular formula C22H20N4O3 B2515030 N-(2,5-二甲苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 921508-74-9](/img/structure/B2515030.png)
N-(2,5-二甲苯基)-5-甲基-2,4-二氧代-3-苯基-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of a pyrrole ring joined to a pyrimidine ring. This core is substituted with various groups such as methyl, phenyl, and carboxamide functionalities. The presence of these groups suggests that the compound could interact with biological targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. For instance, the synthesis of related pyrrolopyrimidine derivatives has been reported through the displacement of intermediate bromomethylpyrrolopyrimidines with substituted anilines or thiophenols . This suggests that the compound of interest could potentially be synthesized through a similar strategy, involving the formation of the pyrrolopyrimidine core followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolopyrimidine scaffold, which is known to be a key feature in many biologically active compounds. The presence of dimethylphenyl and phenyl groups may contribute to the compound's ability to engage in hydrophobic interactions, while the carboxamide moiety could participate in hydrogen bonding. These interactions are crucial for the binding of small molecules to biological targets, influencing the compound's pharmacological profile.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The carboxamide group could be involved in the formation of amides or in hydrolysis reactions under certain conditions. The aromatic rings may undergo electrophilic substitution reactions, and the pyrrolopyrimidine core could be modified through various ring-opening or ring-closing reactions, depending on the synthetic route chosen .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings suggests that the compound is likely to be relatively non-polar and may exhibit good solubility in organic solvents. The compound's melting point, boiling point, and solubility would be influenced by the degree of substitution and the nature of the functional groups present. The stability of the compound under physiological conditions would be an important factor in its potential as a drug candidate, with the pyrrolopyrimidine core likely contributing to its overall stability .
科学研究应用
结构修饰和超分子聚集
对噻唑并嘧啶和类似杂环化合物的研究表明,结构修饰会导致超分子聚集发生显著变化,影响其构象特征和分子间相互作用模式。这些研究对于理解这些化合物的理化性质至关重要,这可能与设计具有特定特性或生物活性的材料有关 (Nagarajaiah & Begum, 2014)。
聚酰胺和聚酰亚胺的合成和性质
基于特定单体(例如 N-苯基-3,3-双[4-(对氨基苯氧基)苯基]邻苯二甲酰亚胺)的芳香聚酰胺和聚酰亚胺的合成和表征已经得到探索,揭示了它们的溶解性、热稳定性和制备透明柔性薄膜的潜力。这些材料的特性,例如高的玻璃化转变温度和耐热降解性,使其适用于材料科学和工程中的各种应用 (Yang & Lin, 1994; Yang & Lin, 1995)。
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-10-14(2)17(11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDWOBVPFGPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

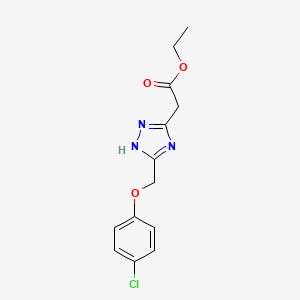
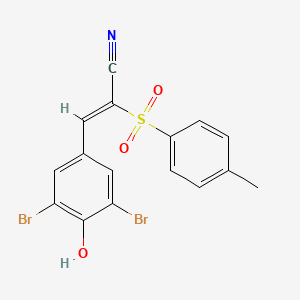
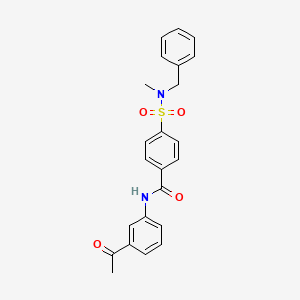
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)
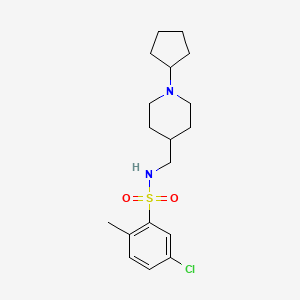
![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)

